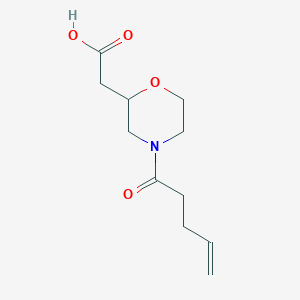![molecular formula C12H19N3O5S B7579878 2-[4-(1-Ethyl-2-methylimidazol-4-yl)sulfonylmorpholin-2-yl]acetic acid](/img/structure/B7579878.png)
2-[4-(1-Ethyl-2-methylimidazol-4-yl)sulfonylmorpholin-2-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(1-Ethyl-2-methylimidazol-4-yl)sulfonylmorpholin-2-yl]acetic acid, also known as EMCA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. EMCA is a sulfonamide-based drug that has been synthesized and studied extensively for its biochemical and physiological effects.
Wirkmechanismus
2-[4-(1-Ethyl-2-methylimidazol-4-yl)sulfonylmorpholin-2-yl]acetic acid is a sulfonamide-based drug that works by inhibiting the activity of carbonic anhydrase, an enzyme that plays a role in various physiological processes such as acid-base balance, respiration, and ion transport. By inhibiting carbonic anhydrase, 2-[4-(1-Ethyl-2-methylimidazol-4-yl)sulfonylmorpholin-2-yl]acetic acid can affect the pH balance and ion transport in cells, which can lead to various physiological effects.
Biochemical and Physiological Effects:
2-[4-(1-Ethyl-2-methylimidazol-4-yl)sulfonylmorpholin-2-yl]acetic acid has been shown to have various biochemical and physiological effects such as inhibiting the growth of cancer cells, improving cognitive function, and improving cardiac function. 2-[4-(1-Ethyl-2-methylimidazol-4-yl)sulfonylmorpholin-2-yl]acetic acid has also been shown to have vasodilatory effects, which can improve blood flow and reduce blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
2-[4-(1-Ethyl-2-methylimidazol-4-yl)sulfonylmorpholin-2-yl]acetic acid has several advantages for lab experiments such as its high potency, selectivity, and low toxicity. However, 2-[4-(1-Ethyl-2-methylimidazol-4-yl)sulfonylmorpholin-2-yl]acetic acid also has some limitations such as its limited solubility in water and its potential to interact with other drugs.
Zukünftige Richtungen
There are several future directions for research on 2-[4-(1-Ethyl-2-methylimidazol-4-yl)sulfonylmorpholin-2-yl]acetic acid such as exploring its potential applications in other fields such as immunology and infectious diseases. Additionally, further research is needed to understand the mechanism of action of 2-[4-(1-Ethyl-2-methylimidazol-4-yl)sulfonylmorpholin-2-yl]acetic acid and to identify potential side effects and drug interactions. Finally, research is needed to optimize the synthesis method of 2-[4-(1-Ethyl-2-methylimidazol-4-yl)sulfonylmorpholin-2-yl]acetic acid and to develop more efficient and cost-effective methods for producing 2-[4-(1-Ethyl-2-methylimidazol-4-yl)sulfonylmorpholin-2-yl]acetic acid.
Synthesemethoden
2-[4-(1-Ethyl-2-methylimidazol-4-yl)sulfonylmorpholin-2-yl]acetic acid is synthesized using a multi-step process that involves the reaction of morpholine with ethyl chloroacetate to form 2-ethylmorpholine-2-carboxylic acid ethyl ester, which is then reacted with 1-methylimidazole to form 2-[4-(1-ethyl-2-methylimidazol-4-yl)sulfonyl]morpholine. This intermediate is then reacted with chloroacetic acid to form 2-[4-(1-Ethyl-2-methylimidazol-4-yl)sulfonylmorpholin-2-yl]acetic acid.
Wissenschaftliche Forschungsanwendungen
2-[4-(1-Ethyl-2-methylimidazol-4-yl)sulfonylmorpholin-2-yl]acetic acid has been studied for its potential applications in various fields such as cancer research, neuroscience, and cardiovascular research. In cancer research, 2-[4-(1-Ethyl-2-methylimidazol-4-yl)sulfonylmorpholin-2-yl]acetic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, 2-[4-(1-Ethyl-2-methylimidazol-4-yl)sulfonylmorpholin-2-yl]acetic acid has been shown to have neuroprotective effects and to improve cognitive function. In cardiovascular research, 2-[4-(1-Ethyl-2-methylimidazol-4-yl)sulfonylmorpholin-2-yl]acetic acid has been shown to have vasodilatory effects and to improve cardiac function.
Eigenschaften
IUPAC Name |
2-[4-(1-ethyl-2-methylimidazol-4-yl)sulfonylmorpholin-2-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O5S/c1-3-14-8-11(13-9(14)2)21(18,19)15-4-5-20-10(7-15)6-12(16)17/h8,10H,3-7H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWFAGHPUCEQLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=C1C)S(=O)(=O)N2CCOC(C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(1-Ethyl-2-methylimidazol-4-yl)sulfonylmorpholin-2-yl]acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonyl)morpholin-2-yl]acetic acid](/img/structure/B7579795.png)
![2-[[(5-Ethyl-2-methylpyrazole-3-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579802.png)
![2-[4-[3-(Dimethylamino)benzoyl]morpholin-2-yl]acetic acid](/img/structure/B7579804.png)
![5-Chloro-1-[[5-(methoxymethyl)-1,2-oxazol-3-yl]methyl]pyrimidine-2,4-dione](/img/structure/B7579805.png)

![3-[(8-Oxa-3-azabicyclo[3.2.1]octane-3-carbonylamino)methyl]benzoic acid](/img/structure/B7579821.png)
![2-[[3-(4-Fluorophenyl)propanoylamino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579824.png)
![(2R)-2-(8-oxa-3-azabicyclo[3.2.1]octane-3-carbonylamino)butanoic acid](/img/structure/B7579839.png)
![2-[4-[(E)-3-(furan-2-yl)prop-2-enoyl]morpholin-2-yl]acetic acid](/img/structure/B7579843.png)
![2-[4-(3-Fluoro-4-methylphenyl)sulfonylmorpholin-2-yl]acetic acid](/img/structure/B7579869.png)
![2-[4-(4-Chloro-2-methylphenyl)sulfonylmorpholin-2-yl]acetic acid](/img/structure/B7579886.png)
![2-[2-[(2-Thiophen-3-ylacetyl)amino]ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579892.png)
![2-[4-[Methyl(2,2,2-trifluoroethyl)carbamoyl]morpholin-2-yl]acetic acid](/img/structure/B7579915.png)
![4-[2-(2-Aminoethyl)-1,3-thiazole-4-carbonyl]piperazin-2-one](/img/structure/B7579917.png)